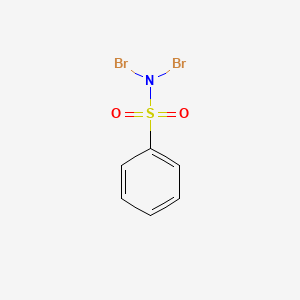

N,N-dibromobenzenesulfonamide

Overview

Description

N,N-dibromobenzenesulfonamide, also known as Dibromamine B or N,N-Dibromobenzenesulfonimide, is a chemical compound with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of N,N-dibromobenzenesulfonamide has been investigated in several studies. For instance, it has been used in the addition to internal acyclic olefins, resulting in β-bromosulfonamides . The reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion . To account for this observed selectivity, an ionic mechanism has been proposed .Molecular Structure Analysis

The molecular structure of N,N-dibromobenzenesulfonamide has been determined by X-ray structure analysis . The nitrogen atoms in N,N-dibromobenzenesulfonamide have a sp3 hybridization, and the N—Br distance is somewhat longer (1.88 A) compared to other similar compounds .Chemical Reactions Analysis

N,N-dibromobenzenesulfonamide has been used in various chemical reactions. For example, it has been used in the addition to internal olefins, resulting in β-bromosulfonamides . This reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion .Physical And Chemical Properties Analysis

N,N-dibromobenzenesulfonamide has a melting point of 115 °C (decomposition) and a predicted boiling point of 351.5±25.0 °C . Its density is predicted to be 2.123±0.06 g/cm3 .Scientific Research Applications

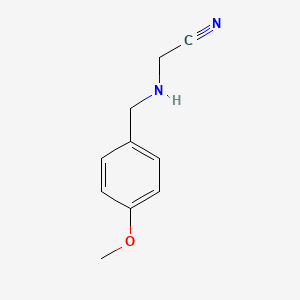

Bromination of Carbanionic Substrates

- Research by Tajbakhsh et al. (2004): N,N-Dibromobenzenesulfonamide has been used effectively for brominating β-diketones and β-ketoesters without needing any bases. This reagent can be recovered and reused multiple times, making it a sustainable choice in organic synthesis (Tajbakhsh et al., 2004).

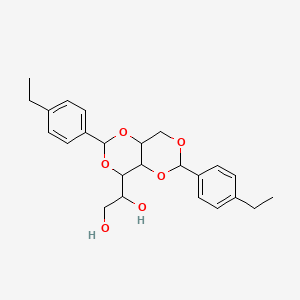

Reactions with Dihydropyran

- Study by Takemura et al. (1968): This research explored the reaction of N,N-dibromobenzenesulfonamide with dihydropyran, leading to the formation of several stereoisomers. Such reactions are significant for understanding the chemical behavior and potential applications of this compound (Takemura et al., 1968).

Electrophilic Bromine Source

- Crouch et al. (2013): The compound serves as a source of electrophilic bromine and as an oxidizing agent. It is also highlighted for its solubility in common organic solvents and specific physical properties (Crouch et al., 2013).

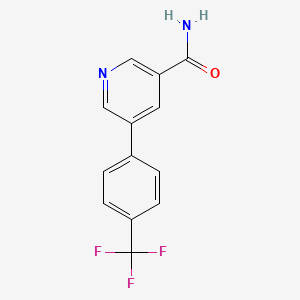

Synthesis of Benzonitriles

- Anbarasan et al. (2011): N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a derivative of N,N-dibromobenzenesulfonamide, has been used in the electrophilic cyanation of aryl and heteroaryl bromides. This method proves its utility in the synthesis of benzonitriles, demonstrating its versatility in organic synthesis (Anbarasan et al., 2011).

Synthesis of N-Sulfonylaziridines

- Foglia et al. (1970): The addition of N,N-dibromobenzenesulfonamide to internal acyclic olefins was investigated, leading to the formation of β-bromosulfonamides and their subsequent cyclization to N-sulfonylaziridines. This demonstrates its utility in the synthesis of complex organic molecules (Foglia et al., 1970).

Mechanism of Action

While the specific mechanism of action for N,N-dibromobenzenesulfonamide is not explicitly mentioned in the search results, it’s known that the haloamines, a class to which N,N-dibromobenzenesulfonamide belongs, can behave as halogenating or oxidizing agents, depending on the pH of the medium and nature of the reductants .

Safety and Hazards

N,N-dibromobenzenesulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name |

N,N-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPURYEWXIAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461038 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibromobenzenesulfonamide | |

CAS RN |

938-05-6 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

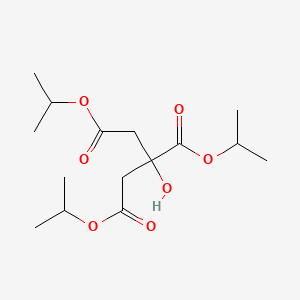

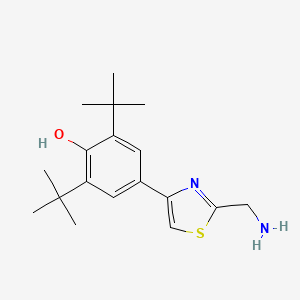

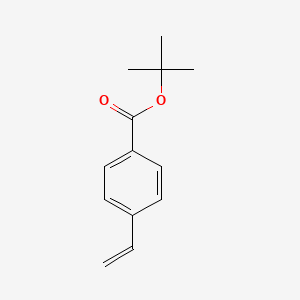

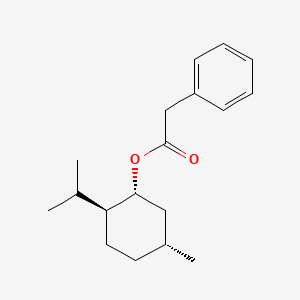

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

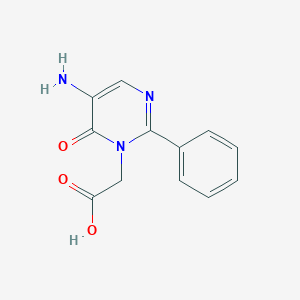

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.